6-Morpholinopyridin-2-amine
Overview
Description
6-Morpholinopyridin-2-amine is a chemical compound with the molecular formula C₉H₁₃N₃O It is characterized by the presence of a morpholine ring attached to a pyridine ring, specifically at the second position of the pyridine ring
Mechanism of Action
Mode of Action
Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives, it might be involved in pathways related to cell proliferation and DNA synthesis . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Morpholinopyridin-2-amine are not well studied. As a small molecule, it is expected to have good absorption and distribution profiles. Its metabolism and excretion patterns remain to be determined .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it might have potential anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
6-Morpholinopyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with adenosine receptors, particularly the A3 adenosine receptor (A3AR), which is involved in various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative phosphorylation pathway, which is crucial for ATP production in cells . Additionally, this compound can alter the expression of genes involved in metabolic reprogramming, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit adenosine kinase, resulting in increased levels of endogenous adenosine . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, varying doses of this compound have been shown to modulate pain responses through the A3 adenosine receptor pathway . High doses may result in adverse effects such as cellular toxicity and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been implicated in the regulation of purine metabolism, which is essential for nucleotide synthesis and energy production . These interactions can lead to changes in the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyridin-2-amine typically involves the reaction of 2-chloropyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Morpholinopyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Morpholinopyridin-2-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but lacks the morpholine ring.
4-Morpholinopyridine: Similar but with the morpholine ring attached at the fourth position of the pyridine ring.
6-Morpholinoquinoline: Similar but with a quinoline ring instead of a pyridine ring.
Uniqueness: 6-Morpholinopyridin-2-amine is unique due to the specific positioning of the morpholine ring on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFYYWHNXICNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596148 | |
Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400774-96-1 | |
Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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